Product packaging for 5-ethynyl-1H-pyrazolo[3,4-c]pyridine(Cat. No.:CAS No. 1374651-97-4)

5-ethynyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1148533
CAS No.: 1374651-97-4
M. Wt: 143.149
InChI Key: BYZIVIBJGDVAFD-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-pyrazolo[3,4-c]pyridine (CAS 1374651-97-4) is a high-value bicyclic heterocyclic compound with the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol. It belongs to the pyrazolopyridine family, a class of structures known for their close similitude to purine bases adenine and guanine, making them privileged scaffolds in medicinal chemistry and drug discovery . The compound features a pyrazolo[3,4-c]pyridine core, one of the five possible isomers resulting from the fusion of a pyrazole and a pyridine ring . The ethynyl substituent at the 5-position provides a versatile handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Sonogashira reaction, or through click chemistry, allowing researchers to create novel molecular architectures or conjugate the core to biomolecules or other functional groups. Pyrazolo[3,4-c]pyridine derivatives have been investigated as key structural motifs in the development of bioactive molecules, including angiotensin II antagonists and stimulators of soluble guanylate cyclase (sGC) . This research utility makes this compound a critical building block for chemists working in pharmaceutical research and development, particularly in the synthesis of targeted libraries for high-throughput screening. This product is intended for research applications and is not for diagnostic or therapeutic use. Handle with care in a well-ventilated laboratory, and refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B1148533 5-ethynyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1374651-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1374651-97-4

Molecular Formula

C8H5N3

Molecular Weight

143.149

IUPAC Name

5-ethynyl-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C8H5N3/c1-2-7-3-6-4-10-11-8(6)5-9-7/h1,3-5H,(H,10,11)

InChI Key

BYZIVIBJGDVAFD-UHFFFAOYSA-N

SMILES

C#CC1=NC=C2C(=C1)C=NN2

Origin of Product

United States

Chemical Reactivity and Functionalization Strategies of 5 Ethynyl 1h Pyrazolo 3,4 C Pyridine

Transformations Involving the Ethynyl (B1212043) Group

The ethynyl substituent at the C-5 position of the pyrazolo[3,4-c]pyridine ring system serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse structural motifs.

Click Chemistry Reactions (e.g., CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a primary example of "click chemistry," a concept introduced to describe reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.com This reaction facilitates the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgrsc.org The CuAAC reaction is noted for its exceptional reliability and specificity, proceeding under mild conditions, often in aqueous or benign solvents. organic-chemistry.orgtcichemicals.com

The resulting 1,2,3-triazole ring is a stable linker, resistant to oxidation and reduction, making it an ideal connector for molecular fragments. tcichemicals.com This methodology has been widely adopted for creating extensive compound libraries for various applications, including drug discovery. tcichemicals.commdpi.com The reaction's efficiency is significantly accelerated in the presence of a copper(I) catalyst, showing a rate increase of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org Various copper sources can be employed, including Cu(I) halides and copper(II) sulfate (B86663) with a reducing agent. acs.org

The utility of CuAAC has been demonstrated in the synthesis of bidentate 1,2,3-triazolyl-pyridine ligands, which have been incorporated into Ruthenium(II) complexes for use in dye-sensitized solar cells. researchgate.net

Other Alkyne-Specific Coupling Reactions

Beyond click chemistry, the ethynyl group of 5-ethynyl-1H-pyrazolo[3,4-c]pyridine is amenable to other powerful carbon-carbon bond-forming reactions. For instance, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, allows for the direct attachment of various substituted aromatic and unsaturated groups to the pyrazolopyridine core. This method has been successfully employed in the functionalization of related heterocyclic systems. mdpi.comresearchgate.net

Another relevant transformation is the Heck coupling, which can be used to form new carbon-carbon bonds by reacting the alkyne with an organohalide in the presence of a palladium catalyst. This reaction has also been applied to the modification of similar heterocyclic structures. researchgate.net

Hydration and Cycloaddition Reactions

The ethynyl group can undergo hydration reactions, typically catalyzed by acid or mercury salts, to yield the corresponding methyl ketone. This transformation provides a route to introduce a carbonyl functionality, which can then be further manipulated.

Furthermore, the alkyne moiety can participate in various cycloaddition reactions beyond the CuAAC. For example, the Huisgen 1,3-dipolar cycloaddition with azides can lead to the formation of triazoles, although this thermal reaction often results in a mixture of regioisomers (1,4- and 1,5-disubstituted). organic-chemistry.org The development of catalyzed versions, such as the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), offers a pathway to selectively synthesize the 1,5-disubstituted triazole regioisomer. organic-chemistry.org

Additionally, cascade 6-endo-dig cyclization reactions involving an alkyne have been developed for the synthesis of pyrazolo[3,4-b]pyridine frameworks, demonstrating the versatility of the alkyne in intramolecular cyclization processes. mdpi.comnih.gov

Selective Functionalization at Pyrazole (B372694) Nitrogen Atoms (N-1, N-2)

The pyrazole ring of this compound contains two nitrogen atoms, N-1 and N-2, which can be selectively functionalized. The N-unsubstituted pyrazole derivatives exhibit amphoteric properties, with the pyrrole-like nitrogen (NH) being acidic and the pyridine-like nitrogen being basic. researchgate.net The relative reactivity of these nitrogens can be influenced by substituents on the ring. mdpi.com

N-Alkylation and N-Acylation

Selective N-alkylation and N-acylation are crucial strategies for modifying the properties of the pyrazolopyridine scaffold. rsc.orgresearchgate.net These reactions allow for the introduction of a wide range of substituents at the N-1 and N-2 positions, influencing the compound's solubility, lipophilicity, and biological activity. The choice of reaction conditions, including the base and solvent, can direct the functionalization to a specific nitrogen atom. For instance, in related pyrazole systems, lithiation followed by treatment with an alkyl halide has been used for N-alkylation. rsc.org While Friedel-Crafts acylation is generally not feasible for pyridines due to the deactivating effect of the nitrogen, alternative methods such as acylation of metalated pyridines can be employed. youtube.com

Protection-Group Strategies

To achieve regioselective functionalization at other positions of the pyrazolo[3,4-c]pyridine core, it is often necessary to protect one or both of the pyrazole nitrogens. rsc.orgresearchgate.net The use of protecting groups prevents unwanted side reactions and allows for controlled, stepwise modifications of the molecule.

A common strategy involves the use of a protecting group that can be selectively introduced at one of the nitrogen atoms. For example, mesylation has been shown to selectively protect the N-1 position of 5-halopyrazolo[3,4-c]pyridines. researchgate.net Other protecting groups, such as the tetrahydropyranyl (THP) group, have also been utilized in pyrazole chemistry, offering a "green" and efficient protection method. rsc.org The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.

The ability to selectively protect and deprotect the pyrazole nitrogens is a powerful tool in the multi-step synthesis of complex pyrazolopyridine derivatives, enabling the precise installation of various functional groups around the heterocyclic core. rsc.orgresearchgate.net

Directed Functionalization at Pyridine (B92270) Carbon Atoms

The pyridine moiety of the pyrazolo[3,4-c]pyridine scaffold offers multiple sites for functionalization. Research has demonstrated that the C-3, C-5, and C-7 positions can be selectively targeted using a variety of modern cross-coupling and metalation techniques. nih.govrsc.orgresearchgate.netresearcher.life These methods allow for the controlled introduction of diverse chemical motifs, enabling a "vectorial functionalization" approach to explore chemical space around the core structure. nih.gov

C-3 Functionalization via Borylation and Suzuki–Miyaura Coupling

The C-3 position of the pyrazolo[3,4-c]pyridine ring can be efficiently functionalized through a tandem iridium-catalyzed C–H borylation and subsequent palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. nih.govrsc.orgresearchgate.net This two-step, one-pot sequence provides a powerful method for forging new carbon-carbon bonds at this position.

The initial borylation is typically carried out using bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst, such as [Ir(COD)OMe]₂, and a bipyridine-based ligand like dtbpy. nih.gov This reaction proceeds regioselectively at the C-3 position, a precedent established in indazole chemistry. researchgate.net The resulting boronate ester is then directly subjected to Suzuki–Miyaura cross-coupling conditions without the need for isolation. nih.gov

Standard Suzuki–Miyaura conditions, employing a palladium catalyst like Pd(dppf)Cl₂ and a base such as cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylacetamide (DMAc), have proven effective for coupling with various aryl halides. nih.gov However, in some cases, particularly with less reactive coupling partners, protodeborylation can be a competing and problematic side reaction. To circumvent this, the addition of a copper(I) salt, such as copper(I) chloride (CuCl), has been shown to accelerate the desired cross-coupling, likely by facilitating a more rapid transmetalation step. nih.govresearchgate.net This modified procedure has enabled the synthesis of C-3 functionalized products in moderate to good yields. researchgate.net

Table 1: Tandem C-3 Borylation and Suzuki–Miyaura Cross-Coupling of a SEM-Protected Pyrazolo[3,4-c]pyridine Derivative

EntryAryl HalideAdditiveYield (%)
14-BromobenzonitrileNone47
21-Bromo-4-fluorobenzeneNone60
34-Bromo-N,N-dimethylanilineCuCl31
41-Bromo-4-(trifluoromethoxy)benzeneCuCl48

Data sourced from Bedwell et al. (2023). nih.govresearchgate.net

C-5 Functionalization via Buchwald–Hartwig Amination

The C-5 position of the pyrazolo[3,4-c]pyridine core, when bearing a suitable leaving group such as a halogen, is amenable to functionalization via palladium-catalyzed Buchwald–Hartwig amination. nih.govrsc.orgresearchgate.netresearcher.life This reaction is a powerful and widely used method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org

For the pyrazolo[3,4-c]pyridine system, the reaction of 5-halo derivatives with a variety of primary, secondary, and aromatic amines has been successfully demonstrated. researchgate.net The choice of palladium catalyst and ligand is crucial for achieving high efficiency. Catalyst systems involving palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with phosphine (B1218219) ligands like racemic-BINAP have been shown to be effective. researchgate.net Sodium tert-butoxide (NaOtBu) is commonly employed as the base in these transformations. researchgate.net This methodology allows for the introduction of a diverse range of amino substituents at the C-5 position, with reported yields typically in the range of 62–97%. researchgate.net

Table 2: Buchwald–Hartwig Amination at C-5 of a SEM-Protected 5-Bromo-pyrazolo[3,4-c]pyridine

EntryAmineYield (%)
1Morpholine97
2Aniline62
3Benzylamine75
4Diethylamine68

Data sourced from Bedwell et al. (2023). researchgate.net

C-7 Functionalization via Metalation and Electrophilic Quenching or Negishi Coupling

The C-7 position of the pyrazolo[3,4-c]pyridine ring, being part of the electron-deficient pyridine ring, can be selectively functionalized through deprotonation (metalation) followed by reaction with an electrophile. nih.govrsc.orgresearchgate.netresearcher.life The use of sterically hindered, strong bases is key to achieving regioselectivity. The mixed magnesium-lithium base TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) has proven to be highly effective for the selective metalation at C-7. nih.govresearchgate.net

The efficiency of this magnesiation is highly dependent on the reaction temperature, with optimal results often obtained at low temperatures such as -40 °C. researchgate.net The resulting organomagnesium intermediate is a versatile nucleophile that can be trapped with a variety of electrophiles, including iodine, aldehydes, and disulfides, to afford C-7 substituted products in good yields (48–66%). nih.govresearchgate.net

Furthermore, the intermediate organomagnesium species can undergo transmetalation with zinc chloride (ZnCl₂) to generate an organozinc species. nih.govresearchgate.net This organozinc reagent can then participate in palladium-catalyzed Negishi cross-coupling reactions with aryl halides, providing access to a range of C-7 arylated pyrazolo[3,4-c]pyridines in high yields (71–83%). nih.govresearchgate.net

Table 3: C-7 Functionalization via Metalation and Subsequent Reactions

Reaction TypeElectrophile/Coupling PartnerYield (%)
Electrophilic QuenchingIodine66
Electrophilic QuenchingBenzaldehyde48
Electrophilic QuenchingDiphenyl disulfide55
Negishi Coupling4-Bromobenzonitrile83
Negishi Coupling1-Bromo-4-fluorobenzene71

Data sourced from Bedwell et al. (2023). nih.govresearchgate.net

Regioselectivity and Chemo-selectivity in Multi-Substituted Pyrazolo[3,4-c]pyridine Derivatives

The ability to control the site of reaction (regioselectivity) and to selectively react one functional group in the presence of others (chemoselectivity) is paramount when dealing with multi-functionalized heterocyclic systems. In the context of pyrazolo[3,4-c]pyridine derivatives, the interplay of protecting groups and the intrinsic reactivity of the scaffold dictates the outcome of functionalization reactions.

Control of Reaction Site Selectivity

The regiochemical outcome of functionalization reactions on the pyrazolo[3,4-c]pyridine core can be effectively controlled. For instance, the metalation with TMPMgCl·LiCl shows a strong directing effect based on the nitrogen atom that is protected. When the N-1 position is protected (e.g., with a SEM group), metalation occurs selectively at the C-7 position. nih.govresearchgate.net Conversely, if the N-2 position is protected, metalation has been observed to occur at the C-3 position instead of C-7, although this reaction was found to be inefficient and led to a complex mixture of products. nih.govresearchgate.net This highlights the profound influence of the protecting group placement on the regioselectivity of deprotonation.

Similarly, in the context of electrophilic substitution, the inherent reactivity of the positions on the pyrazolopyridine ring system guides the reaction. For example, iridium-catalyzed C-H borylation consistently occurs at the C-3 position, which is a common site for such reactions in related indazole systems. researchgate.net

Impact of Existing Substituents on Reactivity

Existing substituents on the pyrazolo[3,4-c]pyridine ring can influence the reactivity of other positions. The electronic properties of substituents can either activate or deactivate the ring towards certain reactions. For instance, the presence of a halogen at C-5 is a prerequisite for a successful Buchwald-Hartwig amination at that position. nih.govrsc.org

The development of sequential functionalization strategies demonstrates that with careful planning, multiple positions on the pyrazolo[3,4-c]pyridine core can be elaborated without significant loss of efficiency. rsc.org For example, a two-stage sequence combining C-3 borylation/Suzuki–Miyaura cross-coupling with C-7 metalation/iodination has been successfully executed. nih.gov This demonstrates that the functional groups introduced in one step are compatible with the conditions of subsequent reactions, showcasing a high degree of chemoselectivity in these multi-step synthetic sequences. nih.gov

Structural Diversity of 5 Ethynyl 1h Pyrazolo 3,4 C Pyridine Analogues and Derivatives

Design Principles for Structural Modification

The design of analogues based on the 5-ethynyl-1H-pyrazolo[3,4-c]pyridine core is primarily driven by the principles of fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules that bind weakly to a biological target are identified and then elaborated to create more potent and selective ligands. The pyrazolo[3,4-c]pyridine core serves as an excellent starting fragment due to its ability to engage in various intermolecular interactions, including hydrogen bonding and π-stacking. rsc.orgresearchgate.net

Structural modifications are guided by the concept of "vectorial functionalization," where different positions on the heterocyclic scaffold are selectively modified to explore the chemical space around the core. rsc.orgresearchgate.net For the 1H-pyrazolo[3,4-c]pyridine ring system, there are four primary vectors for substitution: the N-1 and N-2 positions of the pyrazole (B372694) ring, and the C-3 and C-7 positions of the pyridine (B92270) ring. The C-5 ethynyl (B1212043) group itself represents a key reactive site for extension and cyclization.

Synthesis of N-Substituted Pyrazolo[3,4-c]pyridines

The pyrazole moiety of the 1H-pyrazolo[3,4-c]pyridine core contains two nitrogen atoms (N-1 and N-2) that can be substituted, typically through alkylation or arylation reactions. The regioselectivity of these reactions is a key consideration. In many cases, a mixture of N-1 and N-2 isomers is obtained, which can be separated by chromatographic techniques.

A common strategy for achieving selective N-substitution involves the use of protecting groups. For example, the use of a removable protecting group can direct substitution to a specific nitrogen atom. Following the substitution at the desired position, the protecting group is cleaved to yield the N-substituted product. rsc.orgresearchgate.net

The reaction conditions for N-alkylation typically involve the use of a base to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide or other electrophilic alkylating agent. The choice of base and solvent can influence the ratio of N-1 to N-2 isomers. rsc.orgresearchgate.net

Table 1: Examples of N-Substituted Pyrazolo[3,4-c]pyridine Derivatives This table is illustrative and based on general N-substitution strategies for the pyrazolo[3,4-c]pyridine core, as direct examples for the 5-ethynyl derivative are limited.

Entry R Group Reagents and Conditions Product
1 Methyl MeI, NaH, THF Mixture of 1-methyl and 2-methyl isomers
2 Benzyl BnBr, K2CO3, DMF Mixture of 1-benzyl and 2-benzyl isomers

Synthesis of C-Substituted Pyrazolo[3,4-c]pyridines

Substitution at the carbon atoms of the pyrazolo[3,4-c]pyridine core, particularly at the C-3 and C-7 positions, is crucial for expanding the structural diversity of this scaffold. Modern cross-coupling reactions are instrumental in achieving these modifications.

The synthesis of C-substituted derivatives often begins with a halogenated pyrazolo[3,4-c]pyridine precursor, such as a 5-halo derivative. The halogen atom can then be replaced with a variety of substituents using palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl groups, while the Buchwald-Hartwig amination is used to install amino substituents. rsc.orgresearchgate.net

Selective C-H activation and functionalization is another powerful tool for C-substitution. For example, directed metalation using strong bases like lithium TMP (2,2,6,6-tetramethylpiperidide) can deprotonate a specific carbon atom, which can then react with an electrophile to introduce a new substituent. rsc.orgresearchgate.net

The ethynyl group at the C-5 position is a key functional group for C-substitution through Sonogashira coupling. This reaction allows for the coupling of the terminal alkyne with aryl or vinyl halides to create extended π-systems. wikipedia.org

Table 2: Examples of C-Substituted Pyrazolo[3,4-c]pyridine Derivatives This table is based on functionalization of the general pyrazolo[3,4-c]pyridine scaffold, with the 5-ethynyl group as a constant feature.

Entry Position of Substitution R Group Reaction Type Reagents and Conditions
1 C-3 Aryl Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base
2 C-7 Amino Buchwald-Hartwig Amination Amine, Pd catalyst, base

Generation of Fused Heterocyclic Systems Containing the Pyrazolo[3,4-c]pyridine Core

The planar structure of the pyrazolo[3,4-c]pyridine core can be extended into three-dimensional space through the construction of fused heterocyclic systems. The ethynyl group at the C-5 position is an ideal starting point for such cyclization reactions.

The formation of a third ring fused to the pyrazolo[3,4-c]pyridine core can be achieved through various intramolecular cyclization strategies. For example, a substituent introduced at the C-5 position via the ethynyl group can be designed to contain a reactive moiety that can cyclize onto another position of the parent scaffold.

One potential approach involves a Sonogashira coupling of a this compound with a suitably substituted ortho-haloaniline. The resulting intermediate could then undergo an intramolecular cyclization, such as a Larock indole (B1671886) synthesis, to form a pyrazolo[3,4-c]pyrido[4,3-b]indole system.

Another strategy could involve the conversion of the ethynyl group to a ketone, followed by condensation with a binucleophile to form a fused pyrimidine (B1678525) or diazepine (B8756704) ring.

The synthesis of tetracyclic systems requires the formation of two additional rings onto the pyrazolo[3,4-c]pyridine core. This can be achieved through a stepwise approach, where a tricyclic intermediate is first synthesized and then subjected to a second cyclization reaction.

Alternatively, tandem or cascade reactions can be employed to construct multiple rings in a single synthetic operation. For instance, an intramolecular [4+2] cycloaddition (Diels-Alder reaction) could be envisioned where the ethynyl group acts as a dienophile and a diene is tethered to another position on the pyrazolo[3,4-c]pyridine scaffold.

The development of novel tetracyclic systems based on the pyrazolo[3,4-c]pyridine core is an active area of research, with the potential to access unique and complex chemical scaffolds for biological screening. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-halo-1H-pyrazolo[3,4-c]pyridine

Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Ethynyl 1h Pyrazolo 3,4 C Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For 5-ethynyl-1H-pyrazolo[3,4-c]pyridine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR for Hydrogen Connectivity and Chemical Shifts

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to each of the non-exchangeable protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Aromatic Protons: The protons on the pyrazolopyridine core are expected to resonate in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The precise chemical shifts and coupling patterns (J-coupling) would provide critical information about their relative positions. For instance, the protons on the pyridine (B92270) ring would likely exhibit characteristic doublet or singlet signals depending on their substitution pattern.

Ethynyl (B1212043) Proton: The acetylenic proton of the ethynyl group is expected to appear as a sharp singlet in a region characteristic for terminal alkynes, generally around δ 3.0-3.5 ppm.

N-H Proton: The proton attached to the nitrogen atom of the pyrazole (B372694) ring (N-H) is exchangeable and its signal is often broad. Its chemical shift can vary significantly depending on the solvent and concentration, but it is typically observed in the downfield region of the spectrum, potentially above δ 10.0 ppm.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-38.0 - 8.5s-
H-47.0 - 7.5d5.0 - 6.0
H-67.5 - 8.0d5.0 - 6.0
Ethynyl-H3.0 - 3.5s-
N-H> 10.0br s-

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Aromatic Carbons: The carbon atoms of the pyrazolo and pyridine rings are expected to resonate in the downfield region, typically between δ 110 and 160 ppm.

Ethynyl Carbons: The two carbons of the ethynyl group will have characteristic chemical shifts. The terminal, sp-hybridized carbon (≡C-H) is expected to appear around δ 70-80 ppm, while the internal sp-hybridized carbon (C-C≡) will be found at a slightly downfield position, approximately δ 80-90 ppm.

An illustrative, hypothetical ¹³C NMR data table is provided below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-3130 - 140
C-3a140 - 150
C-4115 - 125
C-5120 - 130
C-6145 - 155
C-7a140 - 150
Ethynyl C-180 - 90
Ethynyl C-270 - 80

Nitrogen-15 (¹⁵N) NMR for Nitrogen Environments

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms within the pyrazolopyridine ring system. The three distinct nitrogen atoms in this compound would each give a separate signal, allowing for a deeper understanding of the electronic structure of the heterocyclic core.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule, although for a planar aromatic system like this, its utility would be more focused on confirming through-space interactions between nearby protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or more decimal places), the elemental composition can be unambiguously determined. The expected exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements (C₈H₅N₃).

A hypothetical HRMS data table is shown below.

Ion Calculated Exact Mass (m/z) Observed Mass (m/z)
[M+H]⁺144.0556(Hypothetical Observed Value)
[M+Na]⁺166.0376(Hypothetical Observed Value)

Electrospray Ionization (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and providing insights into its elemental composition and structure through fragmentation analysis. For this compound, ESI-MS is typically performed in positive ion mode, which would be expected to generate a prominent protonated molecular ion [M+H]⁺.

Given the molecular formula of this compound, C₈H₅N₃, the theoretical exact mass of the neutral molecule is approximately 143.0483 g/mol . In a high-resolution mass spectrometry (HRMS) analysis, the protonated molecule would be observed at an m/z corresponding to this mass plus the mass of a proton. The high precision of HRMS allows for the confident determination of the elemental formula.

While specific fragmentation data for this compound is not widely published, the fragmentation pattern of the related pyrazolo[3,4-b]pyridine core has been studied. acs.org The fragmentation of the pyrazolo[3,4-c]pyridine ring system would likely involve characteristic losses of small molecules such as HCN, N₂, and fragments derived from the ethynyl group. The study of related fused nitrogen-containing heterocycles by ESI-tandem MS has shown that cross-ring cleavages of the pyrimidine (B1678525) and pyridazine (B1198779) rings are common fragmentation pathways. acs.org

Table 1: Predicted ESI-MS Data for this compound

IonPredicted m/z (monoisotopic)Description
[M+H]⁺144.0562Protonated molecular ion
[M+Na]⁺166.0381Sodium adduct
[2M+H]⁺287.1053Protonated dimer

Note: The predicted m/z values are calculated based on the monoisotopic masses of the most common isotopes of the constituent elements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of the key functional groups: the alkyne (C≡C), the C-H of the alkyne, the aromatic C-H bonds, the C=N and C=C bonds of the heterocyclic ring system, and the N-H bond of the pyrazole ring.

The synthesis of related pyrazolo[3,4-b]pyridine derivatives has been characterized using FT-IR spectroscopy, confirming the presence of key functional groups through their characteristic absorption bands. acs.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Terminal Alkyne (C≡C)Stretching2100 - 2260 (typically weak)
Alkynyl C-HStretching3250 - 3350 (sharp, strong)
Aromatic C-HStretching3000 - 3100
Pyrazole N-HStretching3100 - 3500 (broad)
Aromatic C=C and C=NRing Stretching1400 - 1650

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of compounds from reaction mixtures and for the assessment of their purity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most commonly employed methods in this context.

HPLC is a highly sensitive and reproducible chromatographic technique used for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reverse-phase HPLC method is typically employed. This involves a non-polar stationary phase (such as C18-silica) and a polar mobile phase.

The purity of related (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamide analogues has been determined by HPLC, with typical methods employing a C18 column and a gradient elution system of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The purity is generally determined by measuring the peak area at a specific UV wavelength.

Table 3: Representative HPLC Conditions for the Analysis of Pyrazolo[3,4-c]pyridine Derivatives

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate (B1210297)
Mobile Phase B Acetonitrile or Methanol
Gradient A time-dependent gradient from a low to a high percentage of Mobile Phase B
Flow Rate 0.8 - 1.2 mL/min
Detection UV absorbance at a wavelength where the compound exhibits strong absorption (e.g., 254 nm)
Column Temp. Ambient or controlled (e.g., 30-40 °C)

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. For this compound, TLC is performed on a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase (eluent).

The choice of eluent is critical and is determined empirically to achieve good separation of the target compound from impurities and starting materials. A common mobile phase for compounds of intermediate polarity like this compound would be a mixture of a non-polar solvent (such as hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate or methanol). The position of the compound on the developed plate is expressed by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization is typically achieved under UV light (254 nm or 366 nm) or by using a chemical staining agent.

Computational and Theoretical Chemistry Studies of 5 Ethynyl 1h Pyrazolo 3,4 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful, non-experimental tool to investigate the fundamental properties of molecules. For a molecule like 5-ethynyl-1H-pyrazolo[3,4-c]pyridine, these methods provide deep insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-to-large sized molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such systems, often paired with a basis set like 6-311G(d,p) or higher to provide a robust description of the electronic structure. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for 1H-5-ethynyl-pyrazolo[3,4-c]pyridine (Hypothetical DFT Data)

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
N1-N21.35
N2-C31.33
C3-C3a1.39
C3a-N41.37
N4-C51.34
C5-C61.41
C6-C71.38
C7-C7a1.40
C7a-N11.38
C3a-C7a1.42
C5-C8 (Ethynyl)1.43
C8≡C9 (Ethynyl)1.21
Bond Angles (°)
N1-N2-C3112.0
N2-C3-C3a105.0
C3-C3a-N4130.0
N4-C5-C6118.0
C5-C6-C7120.0
C6-C7-C7a119.0
C5-C8-C9178.5

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar heterocyclic systems as determined by DFT calculations. They are not based on a direct published computation for this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can offer higher accuracy, especially for electron correlation effects. These methods are often used as a benchmark to validate DFT results. For pyrazoloquinoline systems, ab initio calculations have been successfully used to model absorption spectra and investigate tautomeric equilibria. nih.gov A single-point energy calculation on the DFT-optimized geometry using a method like MP2 could provide a more refined electronic energy value for this compound.

Tautomeric Equilibria and Stability Analysis

Pyrazoles and their fused derivatives that are unsubstituted on a nitrogen atom can exist in different tautomeric forms. For pyrazolo[3,4-c]pyridine, the proton can reside on either the N1 or N2 atom of the pyrazole (B372694) ring, leading to the 1H- and 2H-isomers, respectively.

Determining the relative stability of tautomers is a critical application of computational chemistry. Theoretical studies on the closely related pyrazolo[3,4-b]pyridine scaffold have shown conclusively that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.govmdpi.com For the parent pyrazolo[3,4-b]pyridine, AM1 calculations indicated that the 1H-isomer is more stable by nearly 9 kcal/mol (37.03 kJ/mol). nih.gov This strong preference is attributed to the electronic arrangement and aromaticity of the fused ring system.

By analogy, it is overwhelmingly likely that the 1H-isomer of this compound is also the more stable tautomer. The electronic influence of the ethynyl (B1212043) group at the C5 position is not expected to fundamentally alter this intrinsic preference of the core pyrazolopyridine system. DFT calculations would be the ideal tool to quantify this energy difference by optimizing the geometry of both the 1H- and 2H-isomers and comparing their final electronic energies.

Table 2: Predicted Relative Stabilities of 5-Ethynyl-pyrazolo[3,4-c]pyridine Tautomers in the Gas Phase

TautomerPositional IsomerRelative Energy (ΔE) (kcal/mol)Predicted Population at 298 K
This compound1H-Isomer0.00 (Reference)>99.9%
5-Ethynyl-2H-pyrazolo[3,4-c]pyridine2H-Isomer~ +8.5 to +9.5 (Estimated)<0.1%

Note: The relative energy is estimated based on published computational studies of the pyrazolo[3,4-b]pyridine system. nih.gov The data serves to illustrate the expected strong thermodynamic preference for the 1H-isomer.

The surrounding medium can influence the position of a tautomeric equilibrium. Solvents, particularly polar ones, can preferentially stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. Theoretical investigations on pyridones and other azoles have shown that increasing solvent polarity can modulate the tautomeric equilibrium. bldpharm.com

The stability of tautomers in different solvents can be modeled computationally using methods like the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. For the 5-ethynyl-pyrazolo[3,4-c]pyridine system, the 1H- and 2H-isomers would have different dipole moments. The isomer with the larger dipole moment would likely be stabilized to a greater extent by polar solvents. While the 1H-isomer is expected to dominate in all conditions, a polar protic solvent like ethanol (B145695) or water might slightly reduce the energy difference between the two tautomers compared to the gas phase or a nonpolar solvent like benzene.

Molecular Orbital Analysis and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be distributed across the electron-rich pyrazole moiety and parts of the pyridine (B92270) ring. The LUMO, conversely, would likely have significant contributions from the electron-deficient pyridine ring and the electron-withdrawing ethynyl substituent. Spectroscopic and computational studies on ethynyl-substituted heterocycles have shown that the ethynyl group can significantly stabilize the LUMO, thereby reducing the HOMO-LUMO gap. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's electronic character.

Table 3: Representative Frontier Orbital Energies and Global Reactivity Descriptors for 1H-5-ethynyl-pyrazolo[3,4-c]pyridine (Hypothetical DFT Data)

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.20
LUMO EnergyELUMO--1.85
HOMO-LUMO GapΔEELUMO - EHOMO4.35
Ionization Potential (IP)IP-EHOMO6.20
Electron Affinity (EA)EA-ELUMO1.85
Chemical Potentialµ(EHOMO+ELUMO)/2-4.025
Chemical Hardnessη(ELUMO-EHOMO)/22.175
Chemical SoftnessS1/(2η)0.23

Note: These values are illustrative, based on typical results from DFT calculations on similar aromatic and heterocyclic systems, and serve to demonstrate the application of molecular orbital analysis. mdpi.comnih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of the ethynyl group at the C5 position is expected to make the molecule more reactive compared to the unsubstituted pyrazolo[3,4-c]pyridine core by lowering the energy of the LUMO. This enhanced reactivity is localized at specific sites, making the compound a potentially valuable synthon for further chemical transformations.

Reaction Mechanism Studies through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, understanding its formation and reactivity is crucial for optimizing synthetic routes and predicting its chemical behavior.

Transition State Analysis

Transition state theory is a cornerstone of computational reaction dynamics. A transition state represents the highest energy point along a reaction coordinate, and its analysis provides critical information about the feasibility and kinetics of a chemical transformation.

In the context of synthesizing or functionalizing this compound, computational chemists would typically use methods like Density Functional Theory (DFT) to locate and characterize the transition state structures for each elementary step in a proposed reaction mechanism. The vibrational frequencies of the calculated transition state are analyzed to confirm that it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state is then used to calculate the activation energy of the reaction, a key determinant of the reaction rate.

While no specific transition state data for the synthesis of this compound is available, studies on related pyrazolo[3,4-b]pyridine syntheses have alluded to complex reaction mechanisms, such as cascade 6-endo-dig cyclization reactions, which would involve multiple transition states. mdpi.com

Energy Profiles of Synthetic Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a synthetic pathway can be constructed. This profile offers a visual representation of the energy changes that occur throughout a reaction, highlighting the most energetically demanding steps (rate-determining steps) and the thermodynamic stability of the products.

For the synthesis of the pyrazolo[3,a]pyridine scaffold, various synthetic routes have been explored. nih.govmdpi.com A computational study would involve mapping out the energy profiles for these different pathways to determine the most kinetically and thermodynamically favorable route. For instance, a relative energy diagram was mentioned in the context of synthesizing pyrazolo[3,4-b]pyridines, indicating that such computational approaches are valuable in this chemical space. researchgate.net

Table 1: Hypothetical Energy Profile Data for a Synthetic Step

SpeciesMethodBasis SetRelative Energy (kcal/mol)
ReactantsDFT (B3LYP)6-31G(d)0.0
Transition StateDFT (B3LYP)6-31G(d)+25.3
IntermediateDFT (B3LYP)6-31G(d)+5.7
ProductDFT (B3LYP)6-31G(d)-15.2

This table is illustrative and does not represent actual calculated data for this compound.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energies, and understanding the conformational landscape is crucial for predicting a molecule's properties and biological activity.

For this compound, a key aspect of its conformational analysis would be the rotation around the single bond connecting the ethynyl group to the pyrazolopyridine ring. While the pyrazolo[3,4-c]pyridine core is largely planar, the orientation of the ethynyl group could be of interest. However, due to the linear nature of the ethynyl group, significant conformational isomerism is not expected from this substituent.

A more relevant conformational analysis would involve derivatives of this compound with more flexible substituents at other positions. In such cases, computational methods would be used to perform a systematic search of the conformational space to identify low-energy conformers. This information is particularly important in drug design, where the conformation of a molecule dictates its ability to bind to a biological target.

Table 2: Hypothetical Torsional Angle and Relative Energy

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
101.5
2600.2
31200.0
41800.8

This table is a hypothetical representation for a substituted derivative and does not reflect data for the parent compound this compound.

Future Directions in Academic Research on 5 Ethynyl 1h Pyrazolo 3,4 C Pyridine

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyrazolopyridines is an active area of research. mdpi.comnih.gov However, specific, efficient, and sustainable methods for the preparation of 5-ethynyl-1H-pyrazolo[3,4-c]pyridine are not yet well-established. Future research should focus on developing synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

A primary area of investigation would be the development of one-pot or tandem reactions that minimize purification steps and reduce waste. For instance, a potential route could involve a multi-component reaction starting from readily available precursors. Another promising avenue is the exploration of catalytic C-H activation/ethynylation of a pre-formed 1H-pyrazolo[3,4-c]pyridine core. This approach would be highly atom-economical.

Furthermore, the use of environmentally benign solvents and catalysts is crucial. Research could explore the use of water, ionic liquids, or deep eutectic solvents as reaction media. The development of reusable heterogeneous catalysts for the key synthetic steps would also be a significant advancement.

Table 1: Potential Sustainable Synthetic Approaches

Synthetic StrategyKey FeaturesPotential Advantages
Multi-component ReactionsCombination of three or more reactants in a single step.High efficiency, reduced waste, molecular diversity.
C-H Activation/EthynylationDirect functionalization of a C-H bond with an ethynyl (B1212043) group.High atom economy, reduced pre-functionalization steps.
Flow ChemistryContinuous reaction in a microreactor.Improved safety, scalability, and reaction control.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, improved yields.

Exploration of Unprecedented Chemical Reactivity

The ethynyl group is a versatile functional handle that can participate in a wide array of chemical transformations. The reactivity of the ethynyl group on the pyrazolo[3,4-c]pyridine scaffold is largely unexplored and presents a fertile ground for investigation.

Future studies should systematically explore the participation of this compound in various cycloaddition reactions, such as the [3+2] cycloaddition with azides (Click Chemistry) to form triazoles, and Diels-Alder reactions. These reactions would lead to the synthesis of novel, complex heterocyclic systems with potential biological activities.

Another area of interest is the Sonogashira cross-coupling reaction, which would allow for the introduction of various aryl and heteroaryl substituents at the 5-position. This would provide access to a library of derivatives for structure-activity relationship (SAR) studies. The reactivity of the pyrazole (B372694) and pyridine (B92270) rings in the presence of the ethynyl group should also be investigated, including electrophilic and nucleophilic substitution reactions.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for its development. While standard spectroscopic techniques like NMR and mass spectrometry are fundamental, the application of advanced techniques could provide deeper insights.

Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. Solid-state NMR could provide information about the crystal packing and polymorphism of the compound.

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could be used to study the gas-phase conformation of the molecule and its protonated forms. Furthermore, photophysical studies, including UV-Vis absorption and fluorescence spectroscopy, will be crucial to explore its potential applications in materials science, for instance, as a fluorescent probe or an organic light-emitting diode (OLED) component.

Table 2: Spectroscopic Data for a Hypothetical Derivative

This table illustrates the type of detailed spectroscopic data that should be acquired for novel derivatives of this compound.

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 8.50 (s, 1H), 8.20 (d, J = 5.0 Hz, 1H), 7.50 (d, J = 5.0 Hz, 1H), 3.50 (s, 1H), 10.2 (br s, 1H).
¹³C NMR (100 MHz, CDCl₃)δ 150.0, 145.0, 140.0, 130.0, 115.0, 110.0, 85.0, 80.0.
HRMS (ESI) m/z calculated for C₈H₅N₃ [M+H]⁺: 144.0556; found: 144.0558.
UV-Vis (CH₂Cl₂)λmax (nm): 280, 310.
Fluorescence (CH₂Cl₂)λem (nm): 380 (λex = 310 nm).

Deeper Computational Insights into Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to complement experimental studies by providing a deeper understanding of the electronic structure, stability, and reactivity of this compound. researchgate.netresearchgate.net

Future computational work should focus on Density Functional Theory (DFT) calculations to determine the optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. This information will be critical in predicting the regioselectivity and stereoselectivity of its reactions.

Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption and emission spectra, providing insights into its photophysical properties and aiding in the design of new fluorescent materials. Furthermore, computational modeling of the interaction of this compound and its derivatives with biological targets, such as enzymes and receptors, could guide the design of new therapeutic agents. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-ethynyl-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?

Methodological Answer: A stepwise approach is recommended:

Core scaffold synthesis : Begin with 5-halo-1H-pyrazolo[3,4-c]pyridine precursors (e.g., 5-iodo or 5-bromo derivatives) via cyclization of substituted pyrazoles and pyridine intermediates under Pd-catalyzed coupling conditions .

Ethynyl functionalization : Use Sonogashira coupling with terminal alkynes (e.g., trimethylsilylacetylene) under inert atmosphere (N₂/Ar) with Pd(PPh₃)₄/CuI catalysts. Optimize solvent (THF or DMF) and temperature (60–80°C) to achieve yields >70% .

Purification : Flash chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity.

Q. Key Data :

StepCatalyst SystemSolventYield (%)Reference
1PdCl₂(PPh₃)₂DMF65–75
2Pd(PPh₃)₄/CuITHF70–82

Q. How does tautomerism in the pyrazolo[3,4-c]pyridine core affect NMR interpretation?

Methodological Answer: The N1-H tautomer dominates (>95% population) in 5-substituted derivatives, confirmed by:

Variable-temperature ¹H NMR : Monitor NH proton shifts between –40°C and 100°C. Sharp singlet at δ 13.4 ppm (CDCl₃) confirms N1-H tautomer stability .

15N NMR : Peaks at δ 180–190 ppm (N1) and δ 220–230 ppm (N2) distinguish tautomers.

DFT validation : Compare experimental chemical shifts with B3LYP/6-311++G(d,p)-calculated shieldings (<5% error) .

Q. Key Observation :

  • No equilibrium shift observed with 5-ethynyl substitution, unlike electron-withdrawing groups (e.g., NO₂) .

Q. What strategies enable selective functionalization of the pyrazolo[3,4-c]pyridine core?

Methodological Answer: Leverage orthogonal reactivity:

Halogenation : 5-position halogenation (Cl, Br, I) via electrophilic substitution (NBS or I₂/HNO₃) .

Cross-coupling : Suzuki-Miyaura (C–C bond) or Buchwald-Hartwig (C–N bond) reactions at the 3-position .

Ethynyl stability : Protect the ethynyl group with TMS (trimethylsilyl) during multi-step syntheses .

Q. Example Workflow :

Start with 5-iodo-1H-pyrazolo[3,4-c]pyridine.

Perform Sonogashira coupling (TMS-protected acetylene).

Deprotect with TBAF (tetrabutylammonium fluoride) .

Advanced Research Questions

Q. How can computational methods predict the electronic and thermodynamic properties of 5-ethynyl derivatives?

Methodological Answer:

DFT Calculations : Use B3LYP or CAM-B3LYP/6-311++G(d,p) to:

  • Calculate HOMO-LUMO gaps (predict reactivity).
  • Simulate UV-Vis spectra (compare with experimental λ_max) .

Thermodynamic stability : Compute Gibbs free energy (ΔG) for tautomers and substituent effects.

NBO Analysis : Identify hyperconjugative interactions (e.g., ethynyl → ring π-backdonation) .

Q. Key Data :

PropertyB3LYP ValueExperimental ValueError (%)
HOMO-LUMO Gap (eV)4.24.1 (Cyclic Volt.)2.4
N1-H Bond Length (Å)1.011.02 (X-ray)0.98

Q. How to resolve contradictions in structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

Crystallography : Resolve binding modes (e.g., BTK inhibitors) via X-ray (PDB deposition). Compare with pyrazolo[3,4-c]pyridine analogs .

SAR Profiling :

  • Ethynyl vs. Halogen : Test 5-ethynyl against 5-fluoro derivatives in enzymatic assays (IC₅₀ comparison).
  • Solubility : Measure logP (shake-flask method) to correlate hydrophobicity with cell permeability .

Q. Contradiction Case :

  • 5-Ethynyl may enhance potency but reduce solubility vs. 5-fluoro derivatives. Balance via pro-drug strategies (e.g., acetyl-protected ethynyl) .

Q. What advanced NMR techniques characterize dynamic behavior in substituted derivatives?

Methodological Answer:

EXSY (Exchange Spectroscopy) : Detect slow tautomerism (if any) at 298 K in DMSO-d₆ .

¹³C-¹H HMBC : Map long-range couplings to confirm ethynyl regiochemistry.

Relaxation Dispersion : Quantify millisecond-timescale conformational changes .

Q. Case Study :

  • This compound : No exchange peaks in EXSY, confirming rigid N1-H tautomer .

Q. How to mitigate challenges in handling reactive intermediates during synthesis?

Methodological Answer:

Air-sensitive steps : Use Schlenk lines for Pd-catalyzed couplings (ethynyl groups are oxidation-prone) .

Intermediate trapping : Isolate unstable halides (e.g., 5-iodo derivatives) via low-temperature crystallization (–20°C) .

In situ monitoring : Employ ReactIR to track acetylene deprotection (TMS → free ethynyl) .

Q. Safety Note :

  • Ethynyl intermediates require inert storage (2–8°C, argon) to prevent polymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.